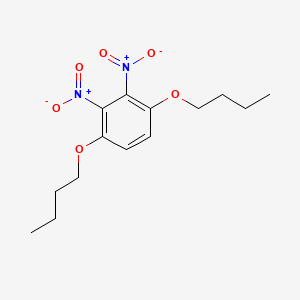
1,4-Dibutoxy-2,3-dinitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dibutoxy-2,3-dinitrobenzene: is an organic compound with the molecular formula C14H20N2O6 It is a derivative of dinitrobenzene, where two butoxy groups are substituted at the 1 and 4 positions of the benzene ring, and two nitro groups are substituted at the 2 and 3 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dibutoxy-2,3-dinitrobenzene typically involves the nitration of 1,4-dibutoxybenzene. The nitration process is an electrophilic aromatic substitution reaction where nitro groups are introduced into the aromatic ring. The reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid as the nitrating agents. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure the selective formation of the desired dinitro compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors with precise temperature and concentration controls to ensure the safety and efficiency of the nitration reaction. The product is then purified through crystallization or distillation to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dibutoxy-2,3-dinitrobenzene undergoes several types of chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The butoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of electron-withdrawing nitro groups.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as halides, amines, or alcohols.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of 1,4-dibutoxy-2,3-diaminobenzene.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized benzene derivatives, though less common.
Aplicaciones Científicas De Investigación
1,4-Dibutoxy-2,3-dinitrobenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,4-Dibutoxy-2,3-dinitrobenzene involves its interaction with molecular targets through its nitro and butoxy groups. The nitro groups can participate in redox reactions, while the butoxy groups can interact with hydrophobic regions of biomolecules. These interactions can lead to various biological effects, including enzyme inhibition or activation, depending on the specific molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-Dinitrobenzene
- 1,3-Dinitrobenzene
- 1,4-Dinitrobenzene
Comparison
1,4-Dibutoxy-2,3-dinitrobenzene is unique due to the presence of butoxy groups, which impart different chemical properties compared to other dinitrobenzene isomers The butoxy groups increase the compound’s hydrophobicity and can influence its reactivity and interactions with other molecules
Propiedades
Número CAS |
54630-52-3 |
|---|---|
Fórmula molecular |
C14H20N2O6 |
Peso molecular |
312.32 g/mol |
Nombre IUPAC |
1,4-dibutoxy-2,3-dinitrobenzene |
InChI |
InChI=1S/C14H20N2O6/c1-3-5-9-21-11-7-8-12(22-10-6-4-2)14(16(19)20)13(11)15(17)18/h7-8H,3-6,9-10H2,1-2H3 |
Clave InChI |
FNUBDFOGQVNBFS-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=C(C(=C(C=C1)OCCCC)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


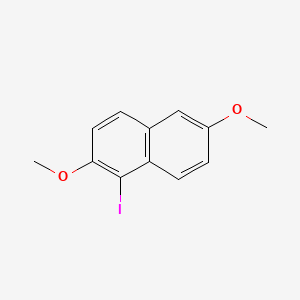
![N-[1-(4-fluorophenyl)ethylideneamino]-2-[(2-methyl-5-nitro-1H-imidazol-4-yl)sulfanyl]acetamide](/img/structure/B14155131.png)
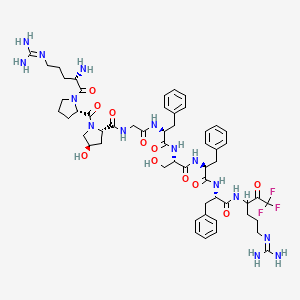
![tert-butyl (4R)-4-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}-1,3-thiazolidine-3-carboxylate](/img/structure/B14155142.png)

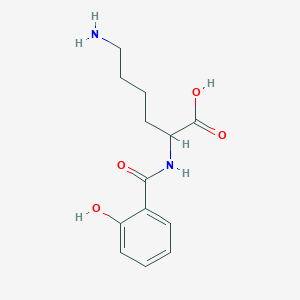
![2-Phenylspiro[1,5-dihydrobenzo[g]indazole-4,1'-cyclohexane]-3-one](/img/structure/B14155158.png)
![N'-[(E)-(3-chlorophenyl)methylidene]-2-(1H-1,2,4-triazol-1-yl)acetohydrazide](/img/structure/B14155160.png)
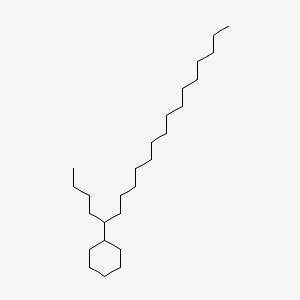

methyl]phosphonate](/img/structure/B14155186.png)
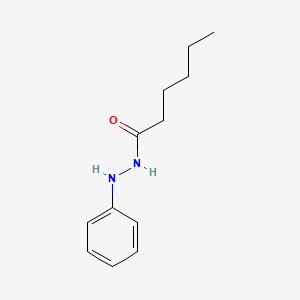

![2-Acetyl-5-(thiophen-2-yl)-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14155223.png)
